molecular formula C4H8N6 B1598362 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine CAS No. 27419-09-6

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine

Cat. No.: B1598362
CAS No.: 27419-09-6
M. Wt: 140.15 g/mol
InChI Key: BKPMVMXSQLPERF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a hydrazinyl group at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position of the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trichloro-1,3,5-triazine, which is commercially available and serves as the core structure for the triazine ring.

    Substitution Reactions: The chlorine atoms at the 2, 4, and 6 positions of the triazine ring are successively substituted by the desired functional groups. The substitution at the 4-position is achieved using hydrazine hydrate, while the substitution at the 6-position is carried out using methylamine.

    Reaction Conditions: The reactions are typically conducted in an aqueous solution of sodium hydroxide, which acts as a base to facilitate the substitution reactions. The reaction mixture is heated to promote the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically conducted in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.

    Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles, such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

    4-Amino-6-methyl-1,3,5-triazin-2-amine: This compound lacks the hydrazinyl group, which significantly alters its chemical properties and reactivity.

    4-Hydrazinyl-1,3,5-triazin-2-amine: This compound lacks the methyl group at the 6-position, which affects its steric and electronic properties.

    6-Methyl-1,3,5-triazin-2-amine: This compound lacks both the hydrazinyl and amino groups, making it less reactive and versatile.

The presence of the hydrazinyl, methyl, and amino groups in this compound makes it unique and highly versatile for various applications in scientific research and industry.

Properties

IUPAC Name

4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPMVMXSQLPERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381926
Record name 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27419-09-6
Record name 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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